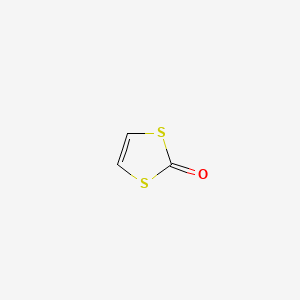

1,3-Dithiol-2-one

Description

1,3-Dithiol-2-one is a sulfur-containing heterocyclic compound characterized by a five-membered ring with two sulfur atoms and a ketone group. It serves as a versatile precursor in organic synthesis, particularly for dithiolene ligands, organic conductors, and redox-active materials.

Propriétés

IUPAC Name |

1,3-dithiol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2OS2/c4-3-5-1-2-6-3/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLLWHCFLMXGDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2OS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177709 | |

| Record name | 1,3-Dithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2314-40-1 | |

| Record name | 1,3-Dithiol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3-Dithiol-2-one can be synthesized through the reaction of diisopropyl xanthogen disulfide with alkynes. This reaction typically requires a radical initiator and proceeds via the formation of a five-membered ring . Another method involves the hydrolytic release of the masked ene-1,2-dithiolate ligand from this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of diisopropyl xanthogen disulfide and alkynes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a radical initiator to facilitate the formation of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Dithiol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to dithiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like organolithium compounds (RLi) and Grignard reagents (RMgX) are frequently employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dithiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1,3-Dithiol-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of complex organic molecules and metal complexes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Mécanisme D'action

The mechanism of action of 1,3-dithiol-2-one involves its ability to undergo reversible ring-opening reactions. This property makes it an efficient trap for carbon dioxide (CO2) and other small molecules. The compound can also interact with various molecular targets, including metal ions and organic substrates, through its sulfur atoms .

Comparaison Avec Des Composés Similaires

Structural Analogs: 1,3-Dithiole-2-thione and 1,2-Dithiol-3-thiones

Key Differences :

- Electronic Properties : 1,3-Dithiole-2-thione (C=S) exhibits greater electron-withdrawing character than this compound (C=O), influencing redox behavior in charge-transfer salts .

- Biological Activity: 1,2-Dithiol-3-thiones (e.g., oltipraz) show chemoprotective effects against aflatoxin-induced carcinogenesis, unlike this compound derivatives .

Metal Complexes and Conductivity

Insights :

Stability and Decomposition Pathways

Critical Note: this compound decomposes under singlet oxygen exposure, unlike dithiolium salts (e.g., 4a–h), which are stable toward electrophiles .

Q & A

Q. What strategies reconcile conflicting reactivity data in this compound derivatization across literature studies?

- Systematic variation of reaction parameters (solvent polarity, temperature, catalyst loading) identifies optimal conditions. Meta-analyses of substituent effects (e.g., electron-withdrawing groups reducing nucleophilic attack) contextualize divergent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.